![molecular formula C10H17N3O2S B2964375 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 837421-90-6](/img/structure/B2964375.png)

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Overview

Description

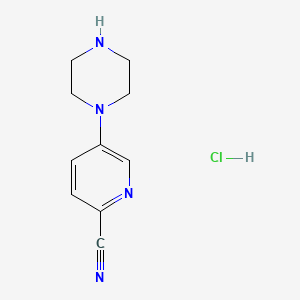

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S. It is known for its applications in various scientific fields due to its unique chemical structure and properties .

Mechanism of Action

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

is a chemical compound with a molecular weight of 243.33 . Here is a detailed analysis of its mechanism of action:

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .

Mode of Action

Sulfonamides, in general, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the production of dihydrofolate, a precursor for tetrahydrofolate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folate in bacteria . This disruption affects the downstream production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a halt in bacterial DNA synthesis and cell division .

Result of Action

The inhibition of folate synthesis by this compound leads to a halt in bacterial DNA synthesis and cell division . This makes sulfonamides bacteriostatic, meaning they stop bacteria from reproducing, rather than killing them outright .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with 2-(dimethylamino)ethylamine under specific conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

N,N-Dimethylethylenediamine: A related compound used in various chemical reactions.

Uniqueness

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. Its dual amino and sulfonamide functional groups provide versatility in its applications .

Properties

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGOHSSSSROEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)

![3-[(2,6-dichlorophenyl)methyl]-8-[(furan-2-yl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2964296.png)

![6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2964299.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![3-(2,4-dimethoxyphenyl)-2-(2-methylphenyl)-5-(3-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2964313.png)